Ethyl 2-morpholinobenzoate

Description

Properties

IUPAC Name |

ethyl 2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVDSGDHUXOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428083 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192817-79-1 | |

| Record name | ethyl 2-morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Morpholinobenzoate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-morpholinobenzoate, a molecule of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and burgeoning applications in drug discovery, particularly in the realm of oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

This compound belongs to a class of compounds characterized by a benzoic acid core functionalized with a morpholine moiety. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a molecule can impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2] These characteristics make morpholine-containing compounds attractive candidates for drug development across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]

The 2-morpholinobenzoic acid framework, in particular, has garnered attention for its potential as an inhibitor of key signaling enzymes implicated in cancer progression.[5] This guide will focus specifically on the ethyl ester derivative, this compound, providing a detailed analysis of its chemical nature and its promise as a lead compound in the development of novel anticancer agents.

Chemical Structure and Properties

Molecular Structure

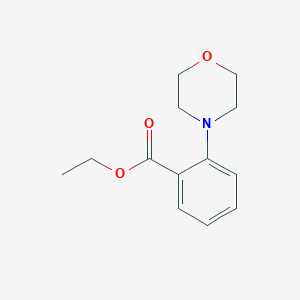

The chemical structure of this compound consists of a central benzene ring substituted with an ethyl ester group at the 1-position and a morpholine ring at the 2-position. The nitrogen atom of the morpholine ring is directly attached to the benzene ring.

IUPAC Name: Ethyl 2-(morpholin-4-yl)benzoate

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Physical State | Liquid or low-melting solid | Based on the molecular weight and the presence of flexible alkyl and morpholine groups. |

| Boiling Point | > 200 °C | The presence of the aromatic ring and polar functional groups would lead to a relatively high boiling point. For comparison, the boiling point of ethyl benzoate is 212 °C.[6][7] |

| Melting Point | Not readily predictable | Would depend on the crystalline packing of the solid state. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The ethyl ester and aromatic ring contribute to its lipophilicity, while the morpholine and ester groups provide some polarity. |

| pKa | The nitrogen atom of the morpholine ring is weakly basic. | The pKa of morpholine is approximately 8.5. The electron-withdrawing effect of the attached benzene ring would likely decrease the basicity of the morpholine nitrogen in this compound. |

Spectral Properties (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its functional groups.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

Ethyl Group Protons: A quartet for the -OCH₂- protons around δ 4.0-4.5 ppm and a triplet for the -CH₃ protons around δ 1.0-1.5 ppm.

-

Morpholine Protons: Two distinct multiplets or broad singlets for the -NCH₂- and -OCH₂- protons of the morpholine ring, likely in the range of δ 2.5-4.0 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Ester Carbonyl Carbon: A signal around δ 165-175 ppm.

-

Ethyl Group Carbons: Signals for the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 10-15 ppm.

-

Morpholine Carbons: Signals for the -NCH₂- carbons around δ 45-55 ppm and the -OCH₂- carbons around δ 65-75 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-N Stretch: A moderate absorption band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 235.

-

Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, and fragmentation of the morpholine ring.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies for the formation of carbon-nitrogen bonds. The most common approaches involve the coupling of an ortho-substituted ethyl benzoate with morpholine.

Key Synthetic Strategies

Two prominent and versatile methods for this type of C-N bond formation are the Ullmann Condensation and the Buchwald-Hartwig Amination .

-

Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an aryl halide with an amine.[8][9][10] In this case, ethyl 2-chlorobenzoate or ethyl 2-bromobenzoate would be reacted with morpholine in the presence of a copper catalyst and a base at elevated temperatures.[11]

-

Buchwald-Hartwig Amination: This is a more modern and often higher-yielding palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[12][13][14][15][16] The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. This method is often preferred due to its milder reaction conditions and broader substrate scope.[12]

Illustrative Synthetic Workflow (Buchwald-Hartwig Amination)

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound via a Buchwald-Hartwig amination reaction.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol Considerations

Protocol for Buchwald-Hartwig Amination: [12]

-

Reaction Setup: A dry reaction vessel is charged with ethyl 2-bromobenzoate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a base (e.g., cesium carbonate). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene and morpholine are added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated period (typically 12-24 hours) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Anhydrous Solvents: The reaction is sensitive to water, which can deactivate the catalyst and lead to side reactions.

-

Choice of Ligand and Base: The selection of the appropriate phosphine ligand and base is critical for the efficiency of the catalytic cycle and can significantly impact the reaction yield. Bulky, electron-rich ligands are often employed to facilitate the reductive elimination step.

Applications in Drug Development: Targeting Cancer with Morpholine Derivatives

The 2-morpholinobenzoic acid scaffold, from which this compound is derived, has emerged as a promising framework for the development of novel anticancer agents.[5] Research has primarily focused on the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers.[17][18][19][20][21]

The Role of PC-PLC in Cancer

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce the second messengers diacylglycerol (DAG) and phosphocholine.[18][19] Elevated levels and activity of PC-PLC have been observed in several cancer cell lines, and its activity is associated with increased cell proliferation, migration, and invasion – hallmarks of cancer.[5][17] Therefore, the inhibition of PC-PLC represents a viable therapeutic strategy for cancer treatment.[20][21]

2-Morpholinobenzoic Acids as PC-PLC Inhibitors

Recent studies have identified derivatives of 2-morpholinobenzoic acid as potent inhibitors of PC-PLC.[5] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines, including breast and colon cancer.[3][22][23] The morpholine moiety is believed to play a crucial role in the binding of these inhibitors to the active site of the enzyme.[5]

This compound as a Lead Compound

This compound can be considered a valuable starting point or lead compound in the development of more potent and selective PC-PLC inhibitors. The ethyl ester group can act as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid. Further modifications to the core structure, such as the introduction of additional substituents on the benzene ring or the morpholine moiety, could lead to the discovery of new drug candidates with improved pharmacological profiles.[4][24][25]

Signaling Pathway Visualization:

Caption: Inhibition of the PC-PLC signaling pathway by this compound derivatives.

Conclusion and Future Perspectives

This compound is a chemically intriguing molecule with significant potential in the field of drug discovery. Its synthesis is achievable through robust and well-established chemical reactions, and its core structure, the 2-morpholinobenzoic acid scaffold, has been identified as a promising platform for the development of novel anticancer therapeutics targeting the PC-PLC signaling pathway.

Future research in this area will likely focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of identifying a clinical candidate for the treatment of cancer. The continued exploration of morpholine-containing compounds like this compound holds great promise for the advancement of modern medicine.

References

- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.).

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

- Development of drug-like PC-PLC inhibitors as potent anti-proliferative agents. (n.d.). American Chemical Society.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.

- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024).

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central.

- Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023). MDPI.

- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central.

- Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (2023). PubMed.

- Development of Novel, Potent Phosphatidyl–Choline-Specific Phospholipase C Inhibitors. (2019).

- Synthesis of ethyl 2-amino-4-bromobenzo

- Exploring phosphatidylcholine-specific phospholipase C as a potential drug target Medic

- Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate | C23H24N4O3 | CID 25062762. (n.d.). PubChem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzo

- Supporting information. (n.d.). The Royal Society of Chemistry.

- ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses Procedure.

- Synthetic method of ethyl p-aminobenzoate. (n.d.).

- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Deriv

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). (n.d.).

- Ethyl 2-aminobenzo

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.).

- Ullmann condens

- CAS 87-25-2: Ethyl 2-Aminobenzo

- Pharmacological activity of morpholino compound. (n.d.). PubMed.

- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central.

- Ethyl (E)-2-morpholino-3-phenylaminopropenoate - Optional[13C NMR]. (n.d.). Chemical Shifts.

- ethyl 2-methyl benzoate, 87-24-1. (n.d.). The Good Scents Company.

- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).

- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025).

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.).

- Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate | C16H23NO4 | CID 23148975. (n.d.). PubChem.

- 2-(4-Morpholinyl)ethyl | C6H12NO | CID 53627546. (n.d.). PubChem.

- Pharmacological profile of morpholine and its derivatives Several... (n.d.).

- A review on pharmacological profile of Morpholine derivatives. (2025).

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).

- Ethyl 2-bromobenzoate(6091-64-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl benzoate | C9H10O2 | CID 7165. (n.d.). PubChem.

- Ethyl benzo

- Ethyl benzo

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central.

- Ethyl benzo

- Ethyl-2-chlorobenzo

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 7. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Development of drug-like PC-PLC inhibitors as potent anti-proliferative agents | Poster Board #3811 - American Chemical Society [acs.digitellinc.com]

- 18. mdpi.com [mdpi.com]

- 19. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. musclemediarx.com [musclemediarx.com]

- 22. mdpi.com [mdpi.com]

- 23. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Activities of Morpholine Derivatives

Foreword: The Enduring Versatility of a Simple Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, is a paramount example of such a "privileged structure."[1] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions—render it an invaluable component in the design of pharmacologically active agents.[2] This guide provides a comprehensive technical overview of the diverse pharmacological activities exhibited by morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a curated collection of quantitative data to facilitate comparative analysis and future drug design endeavors.

I. Anticancer Activity: Targeting the Engines of Malignancy

The proliferation of cancer cells is driven by the dysregulation of key signaling pathways. Morpholine derivatives have emerged as potent inhibitors of several of these critical cascades, demonstrating significant cytotoxic activity against a range of cancer cell lines.

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A pivotal signaling network frequently overactive in cancer is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway governs essential cellular processes such as growth, proliferation, and survival.[3][4] Several morpholine-containing compounds have been identified as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling.[4][5] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase domain of these enzymes, contributing to the high-affinity binding and potent inhibition.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

B. Quantitative Data: Anticancer Activity of Representative Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected morpholine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [6] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [6] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [6] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [6] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [6] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] | |

| Compound 9 | H460 (Lung) | 0.003 | [7] |

| HT-29 (Colon) | 0.42 | [7] | |

| MDA-MB-231 (Breast) | 0.74 | [7] | |

| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [8] |

| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [8] | |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [8] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

-

Prepare serial dilutions of the morpholine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

II. Antimicrobial Activity: A Broad Spectrum of Defense

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.

A. Antibacterial Activity

1. Mechanism of Action: The antibacterial mechanisms of morpholine derivatives are diverse and can include the inhibition of essential enzymes involved in cell wall synthesis or DNA replication. Some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.

2. Quantitative Data: Antibacterial Activity of Representative Morpholine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a bacterium.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 12 | Staphylococcus aureus | 25 | [1] |

| Staphylococcus epidermidis | 19 | [1] | |

| Bacillus cereus | 21 | [1] | |

| Micrococcus luteus | 16 | [1] | |

| Escherichia coli | 29 | [1] | |

| Compound 12 (triazole derivative) | Mycobacterium smegmatis | 15.6 | [9] |

3. Experimental Protocol: Broth Microdilution for MIC Determination

a. Inoculum Preparation:

-

Culture bacteria overnight in a suitable broth medium.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

b. Compound Dilution:

-

Prepare a two-fold serial dilution of the morpholine derivative in a 96-well microtiter plate containing broth.

c. Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate at 37°C for 18-24 hours.

d. MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Antifungal Activity

1. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[4][10][11][12] Morpholines typically inhibit two key enzymes in this pathway: sterol Δ14-reductase and Δ8-Δ7 isomerase.[7][13] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.[7][13]

Caption: Inhibition of ergosterol biosynthesis by morpholine derivatives.

2. Quantitative Data: Antifungal Activity of Representative Morpholine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans | 1-2 | [14] |

| Cryptococcus neoformans | 1 | [14] | |

| Aspergillus niger | 2 | [14] | |

| Compound 12 | Candida albicans | 20 | [1] |

| Aspergillus niger | 40 | [1] | |

| Azole nucleus containing morpholine derivatives | Candida albicans | 500-1000 | [9] |

| Saccharomyces cerevisiae | 500-1000 | [9] |

3. Experimental Protocol: Antifungal Susceptibility Testing (EUCAST Method)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[15][16]

a. Inoculum Preparation:

-

Prepare a standardized inoculum of the fungal strain according to EUCAST guidelines.

b. Drug Dilution:

-

Perform serial dilutions of the morpholine derivative in RPMI 1640 medium in a 96-well plate.

c. Inoculation and Incubation:

-

Inoculate the wells with the fungal suspension.

-

Incubate at 35-37°C for 24-48 hours.

d. Endpoint Reading:

-

The MIC is determined as the lowest concentration of the drug that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Morpholine derivatives have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory mediators.

A. Mechanism of Action: Inhibition of COX-2 and iNOS

Many morpholine-containing compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory molecules. iNOS is responsible for the production of nitric oxide (NO), another important inflammatory mediator. By inhibiting these enzymes, morpholine derivatives can effectively reduce the inflammatory response.

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

1. Enzyme and Substrate Preparation:

-

Use a commercially available COX-2 inhibitor screening assay kit.

-

Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the kit's instructions.

2. Inhibition Assay:

-

In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and various concentrations of the morpholine derivative.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at room temperature for a specified time.

3. Absorbance Measurement:

-

Measure the absorbance at the wavelength specified in the kit's protocol.

4. Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value.

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The morpholine scaffold is a common feature in drugs targeting the central nervous system, particularly antidepressants.

A. Mechanism of Action: MAO Inhibition and Neurotransmitter Reuptake Inhibition

1. Monoamine Oxidase (MAO) Inhibition: Some morpholine derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[17][18] By inhibiting these enzymes, the levels of these neurotransmitters in the synaptic cleft are increased, leading to an antidepressant effect.

2. Serotonin and Norepinephrine Reuptake Inhibition: Other morpholine-based compounds function as selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs), or as dual SNRIs.[15][19] These compounds block the reabsorption of serotonin and/or norepinephrine from the synapse back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors.

B. Quantitative Data: Antidepressant-related Activity of Morpholine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| MO1 | MAO-B | 0.030 | [17] |

| MO5 | AChE | 6.1 | [17] |

| Compound 19 | MAO-A | 0.060 | [3] |

V. Other Promising Pharmacological Activities

The therapeutic potential of morpholine derivatives extends beyond the activities detailed above.

A. Antidiabetic Activity

Several morpholine derivatives have been investigated as potential antidiabetic agents. A primary mechanism of action is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[9][20] By inhibiting this enzyme, the rate of glucose absorption from the intestine is reduced, helping to control postprandial hyperglycemia.

B. Antimalarial Activity

Morpholine-containing compounds have shown promise as antimalarial agents, with some exhibiting potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[21][22]

C. Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Morpholine derivatives have been identified as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis.[23]

VI. Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, have made it a cornerstone in the development of a vast array of therapeutic agents. The diverse pharmacological activities of morpholine derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and CNS-active agents, underscore the remarkable versatility of this simple heterocycle.

Future research in this area will undoubtedly focus on the rational design of novel morpholine-based compounds with enhanced potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships and the molecular interactions with their biological targets will be crucial for the development of next-generation therapeutics. The continued exploration of the morpholine scaffold holds immense promise for addressing a multitude of unmet medical needs.

VII. References

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 534-546. [Link]

-

Prasad, R., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. [Link]

-

Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(10), 4883-4893. [Link]

-

Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1083. [Link]

-

Liu, X., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(18), 4235. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

-

EUCAST. (2026). Clinical breakpoint table. [Link]

-

Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ 8 → Δ 7Isomerase Activity. (2001). ResearchGate. [Link]

-

Ergosterol biosynthesis pathway. The box on the left diagrams the... (n.d.). ResearchGate. [Link]

-

Prasad, R., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 7(11), 1033-1038. [Link]

-

Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues. (2016). ResearchGate. [Link]

-

Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

-

Singh, P., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 589-601. [Link]

-

Radini, M. A., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of the Indian Chemical Society, 99(9), 100651. [Link]

-

IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

-

Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16035. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

-

The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. [Link]

-

Mean IC 50 values for anti-diabetic drugs. (n.d.). ResearchGate. [Link]

-

Kumar, P., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 167, 436-447. [Link]

-

Ergosterol Biosynthesis. (n.d.). Creative Biolabs. [Link]

-

Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 12(2), 65-74. [Link]

-

Hu, Z., et al. (2017). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 83(14), e00596-17. [Link]

-

EUCAST breakpoints for antifungals. (2011). ResearchGate. [Link]

-

Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(8), 1043. [Link]

-

Synthesis, antimicrobial and antitubercular activities of some novel pyrazoline derivatives. (2015). ResearchGate. [Link]

-

Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Revista Iberoamericana de Micología, 29(4), 177-183. [Link]

-

In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. (2017). Antimicrobial Agents and Chemotherapy, 61(5), e02445-16. [Link]

-

EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]

-

Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2576-2580.

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). National Institutes of Health. [Link]

-

Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). Semantic Scholar. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). MDPI. [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). Semantic Scholar. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube. [Link]

-

Antifungal Activity of Morpholine and Piperidine Based Surfactants. (2017). ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

-

Fish, P. V., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5729-5732. [Link]

-

Design, synthesis and in vitro α-glucosidase inhibition of novel dihydropyrano[3,2-c]quinoline derivatives as potential anti-diabetic agents. (2018). PubMed. [Link]

-

Khan, I., et al. (2022). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 124, 105822. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EUCAST: Clinical breakpoint table [eucast.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. mdpi.com [mdpi.com]

- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating the Biological Targets of Ethyl 2-morpholinobenzoate: A Technical Guide for Drug Discovery Professionals

Introduction: Unraveling the Mechanism of a Promising Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing the pharmacokinetic profiles of bioactive molecules.[1] When incorporated into a benzoic acid scaffold, as in the case of Ethyl 2-morpholinobenzoate, it presents a molecule with significant therapeutic potential. Derivatives of the closely related 2-morpholinobenzoic acid have demonstrated compelling anti-proliferative effects in cancer cell lines and inhibitory activity against key enzymes involved in oncogenic signaling pathways.[2][3][4] Specifically, the dysregulation of phosphatidylcholine-specific phospholipase C (PC-PLC) is implicated in various cancers, and compounds based on a 2-morpholino-5-N-benzylamino benzoic acid scaffold have been identified as inhibitors of this enzyme.[3][4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and identify the biological targets of this compound. We will move beyond a simple listing of techniques, delving into the strategic rationale behind experimental choices to construct a robust and self-validating workflow for target deconvolution. Our approach is grounded in established methodologies, ensuring scientific integrity and providing actionable insights for progressing this compound through the drug discovery pipeline.

Part 1: Hypothesis Generation - Leveraging Existing Knowledge

The logical starting point for investigating the biological targets of this compound is to consider the known activity of its structural analogs. The significant body of work on 2-morpholinobenzoic acid derivatives points towards PC-PLC as a primary hypothetical target.[2][3][4]

Initial Hypothesis: this compound exerts its biological effects through the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC).

This hypothesis forms the basis of our initial experimental designs. However, it is crucial to approach target identification with an open mind, as the ethyl ester modification may alter the target profile compared to the carboxylic acid or hydroxamic acid derivatives previously studied.[4] Therefore, our strategy will encompass both hypothesis-driven validation and unbiased screening approaches.

Part 2: Experimental Strategy for Target Identification and Validation

A multi-pronged approach is essential for the unambiguous identification and validation of a drug's biological target. We will employ a combination of in vitro biochemical assays, in-cell target engagement studies, and broader proteomic approaches.

Workflow for Target Deconvolution

The following diagram outlines a logical workflow for the identification and validation of the biological targets of this compound.

Caption: A logical workflow for the deconvolution of this compound's biological targets.

Detailed Experimental Protocols

Biochemical Assay: PC-PLC Inhibition

Rationale: This initial experiment directly tests our primary hypothesis. By using a purified form of PC-PLC, we can determine if this compound has a direct inhibitory effect on the enzyme's catalytic activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human PC-PLC.

-

Prepare a fluorescently labeled phosphatidylcholine substrate.

-

-

Assay Setup:

-

In a 96-well plate, serially dilute this compound to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Add a constant concentration of purified PC-PLC to each well.

-

Include positive control wells (known PC-PLC inhibitor, e.g., D609) and negative control wells (DMSO vehicle).[4]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorescently labeled phosphatidylcholine substrate.

-

Incubate at 37°C for a predetermined time.

-

Measure the fluorescence intensity, which will be proportional to the amount of substrate hydrolyzed.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation:

| Compound | Target | IC₅₀ (µM) |

| This compound | PC-PLC | Experimental Value |

| D609 (Control) | PC-PLC | Literature Value |

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

Rationale: While an inhibition assay demonstrates a functional effect, ITC provides direct evidence of binding and quantifies the thermodynamic parameters of the interaction. This is a crucial step in confirming a direct physical interaction between the compound and the putative target protein.

Protocol:

-

Sample Preparation:

-

Dialyze purified PC-PLC into a suitable buffer.

-

Dissolve this compound in the same buffer.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

-

Data Analysis:

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat changes and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: It is essential to confirm that the compound engages its target in a physiological cellular environment. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the proteins.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble PC-PLC at each temperature using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble PC-PLC as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

Rationale: To identify potential off-targets or to discover the primary target if the PC-PLC hypothesis is not validated, an unbiased approach is necessary. Affinity chromatography uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate.

Workflow Diagram:

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol:

-

Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker suitable for immobilization (e.g., an amino or carboxyl group).

-

Immobilization: Covalently attach the linker-modified compound to activated chromatography beads.

-

Protein Pulldown:

-

Prepare a total protein lysate from a relevant cell line.

-

Incubate the lysate with the affinity beads. As a control, also incubate the lysate with beads that have not been functionalized with the compound.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, either by competing with an excess of free this compound or by using a denaturing solution.

-

-

Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS spectra against a protein database.

-

-

Hit Prioritization: Prioritize candidate targets that are significantly enriched in the compound-treated sample compared to the control.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to identifying the biological targets of this compound. By starting with a well-founded hypothesis based on the activity of structural analogs and progressing through direct biochemical and biophysical assays, cellular target engagement studies, and unbiased proteomic screening, researchers can build a comprehensive understanding of the compound's mechanism of action.

The validation of PC-PLC as a direct target would solidify the therapeutic potential of this compound in oncology.[3] Conversely, the identification of novel targets through unbiased methods could open up new therapeutic avenues. In either case, the methodologies described herein provide a clear and robust path forward for the continued development of this compound and the broader class of 2-morpholinobenzoic acid derivatives.

References

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF. ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-Morpholinobenzoate in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-morpholinobenzoate is a synthetic small molecule featuring a morpholine ring attached to an ethyl benzoate scaffold. While the synthesis of this and related compounds is documented, a comprehensive understanding of its mechanism of action in biological systems is currently lacking. This technical guide provides a strategic and in-depth framework for the systematic investigation of this compound's biological activity. We will delve into hypothesized mechanisms of action based on its structural motifs, followed by a detailed, multi-tiered experimental workflow designed to identify its molecular targets, validate its biological effects, and assess its potential as a therapeutic agent. This document is intended to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to discovery.

Introduction: The Enigma of this compound

The morpholine ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1][2] Its favorable physicochemical and metabolic properties, coupled with its ability to engage in crucial molecular interactions, make it a "privileged structure" in drug design.[1][2] The morpholine moiety is a key component in compounds targeting a wide array of proteins, including kinases, receptors, and other enzymes.[3][4] Similarly, benzoate esters have been explored for their pharmacological effects, including antimicrobial properties and roles in metabolic pathways.[5][6]

This compound combines these two key structural features. However, the specific biological consequences of this combination are not well-defined in publicly available literature. This guide, therefore, outlines a comprehensive strategy to de-orphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Hypothesized Mechanisms of Action

Based on the constituent chemical moieties of this compound, we can formulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1: Enzyme Inhibition. The morpholine ring is a common feature in various enzyme inhibitors.[3] Potential targets could include, but are not limited to, protein kinases, cholinesterases, or monoamine oxidases. The benzoate component may also contribute to enzyme interactions, for instance, with D-amino acid oxidase.[7][8]

-

Hypothesis 2: Receptor Modulation. Aryl-morpholine structures are known to interact with central nervous system (CNS) receptors.[4] It is plausible that this compound could act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs) or other receptor families.

-

Hypothesis 3: Disruption of Protein-Protein Interactions. The overall topology of the molecule may allow it to interfere with specific protein-protein interfaces, a mechanism of growing importance in drug discovery.

A Multi-Tiered Experimental Workflow for Target Identification and Validation

To systematically investigate the hypothesized mechanisms, a phased approach is proposed, beginning with broad target identification and progressively narrowing down to specific molecular interactions and physiological effects.

Tier 1: Unbiased Target Identification

The initial step is to identify the direct molecular binding partners of this compound within a complex biological milieu, such as a cell lysate. Two complementary approaches are recommended:

-

Affinity-Based Pull-Down: This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9][10]

-

Label-Free Approaches: These methods, such as the Drug Affinity Responsive Target Stability (DARTS) assay, rely on the principle that a small molecule binding to its target protein can alter the protein's stability, for instance, making it more resistant to protease degradation.[9][11]

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its (yet unknown) activity.

-

Immobilization: Covalently attach the synthesized probe to activated agarose beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or a neuronal cell line).

-

Incubation: Incubate the lysate with the this compound-conjugated beads. A control incubation with unconjugated beads is crucial.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Tier 2: Biochemical Validation of Target Engagement

Once a list of potential binding partners is generated, the next step is to validate these interactions biochemically and determine the functional consequences.

Assuming a candidate enzyme (e.g., a specific kinase) is identified in Tier 1:

-

Recombinant Protein: Obtain a pure, active recombinant form of the candidate enzyme.

-

Assay Development: Establish a robust in vitro activity assay for the enzyme. This could be a fluorescence-based, luminescence-based, or radiometric assay that measures the consumption of a substrate or the formation of a product.[12][13]

-

IC50 Determination: Perform a dose-response experiment by incubating the enzyme with a range of concentrations of this compound. Measure the enzyme activity at each concentration and calculate the half-maximal inhibitory concentration (IC50).[13]

-

Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and this compound to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14][15]

| Parameter | Description | Hypothetical Value |

| IC50 | Concentration of inhibitor required for 50% inhibition | 5.2 µM |

| Ki | Inhibition constant | 2.1 µM |

| Mode of Inhibition | Kinetic mechanism of inhibition | Competitive |

Table 1: Hypothetical biochemical parameters for this compound against a candidate enzyme.

Tier 3: Cellular and Phenotypic Assays

Validated biochemical activity must be translated into a cellular context. Cellular assays are essential to confirm that the compound engages its target in a living system and elicits a biological response.[16][17]

-

Cell Line Selection: Choose a cell line that expresses the target of interest.

-

Target Phosphorylation/Activity: Treat the cells with varying concentrations of this compound. Lyse the cells and use Western blotting or ELISA to measure the phosphorylation status or activity of the target protein and its downstream effectors.[18]

-

Phenotypic Assays: Assess the effect of the compound on cellular phenotypes such as proliferation, viability, apoptosis, or migration.[17][19] For example, a cell proliferation assay (e.g., MTS or CellTiter-Glo) can quantify the anti-proliferative effects of the compound.

Tier 4: In Vivo Efficacy and Toxicology

Promising in vitro and cellular activity warrants investigation in a living organism to assess efficacy, pharmacokinetics (PK), and toxicology.[20][21]

Assuming the compound shows anti-proliferative effects in cancer cell lines:

-

Model Selection: Use an appropriate mouse model, such as immunodeficient mice bearing subcutaneous xenografts of a human cancer cell line that is sensitive to the compound in vitro.[21]

-

Dosing and Administration: Determine a suitable formulation and route of administration for this compound. Conduct a dose-ranging study to identify a well-tolerated and effective dose.

-

Efficacy Assessment: Treat tumor-bearing mice with the compound or a vehicle control over a defined period. Monitor tumor volume and body weight. At the end of the study, tumors can be excised for biomarker analysis (e.g., target inhibition).[22]

-

Toxicology: Perform preliminary toxicology studies to assess for any adverse effects on major organs.[20][23]

Visualization of Workflows and Pathways

Clear visual representations are critical for understanding complex biological processes and experimental designs.

A high-level overview of the proposed experimental workflow.

A hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This technical guide provides a robust, multi-tiered framework for elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification to in vivo validation, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from this proposed workflow will not only define the molecular basis of its effects but also pave the way for its potential development as a novel therapeutic agent. Future work should focus on detailed structure-activity relationship studies to optimize potency and selectivity, as well as more extensive preclinical development to fully characterize its safety and efficacy profile.

References

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

-

Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix. [Link]

-

Svitkina, T. M. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. [Link]

-

Dwivedi, C., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Toxicity - In vivo models. (n.d.). Labtoo. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

-

In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. (2023). Springer. [Link]

-

Speirs, R. S., & Speirs, E. E. (1979). An in vivo model for assessing effects of drugs and toxicants on immunocompetence. Drug and Chemical Toxicology. [Link]

-

Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

-

Benzoate Uses as Food Preservatives. (n.d.). ResearchGate. [Link]

-

Wróblewska, K. B., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients. [Link]

-

Piper, J. D., & Piper, P. W. (2017). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages. [Link]

-

Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments. (2024). Medium. [Link]

-

Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. (n.d.). PubChem. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

-

Lin, C.-H., et al. (2021). Effect of Sodium Benzoate on Cognitive Function Among Patients With Behavioral and Psychological Symptoms of Dementia: Secondary Analysis of a Randomized Clinical Trial. The Journal of Clinical Psychiatry. [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. [Link]

-

Ethyl 2-ethylbenzoate. (n.d.). PubChem. [Link]

-

Ethyl benzoate. (n.d.). Wikipedia. [Link]

-

Ethyl benzoate. (n.d.). FSBI-DB. [Link]

-

ethyl 2-methyl benzoate, 87-24-1. (n.d.). The Good Scents Company. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments [tengerchemical.com]

- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Sodium Benzoate on Cognitive Function Among Patients With Behavioral and Psychological Symptoms of Dementia: Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 16. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. promega.kr [promega.kr]

- 18. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling Pathway Assays [promega.kr]

- 20. hoeford.com [hoeford.com]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges [ouci.dntb.gov.ua]

- 23. labtoo.com [labtoo.com]

Solubility and Stability Profile of Ethyl 2-morpholinobenzoate: A Preformulation Assessment

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical framework for evaluating the solubility and stability of Ethyl 2-morpholinobenzoate, a molecule of interest in pharmaceutical development. Recognizing that specific public domain data for this compound is limited, this document outlines robust, universally applicable methodologies rooted in fundamental physicochemical principles and regulatory expectations. We present detailed protocols for solubility determination across various media, a complete strategy for forced degradation studies to elucidate intrinsic stability, and a framework for designing long-term stability programs. The experimental choices and data interpretation are explained from a Senior Application Scientist's perspective, emphasizing causality and practical application. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the early-stage characterization of new chemical entities.

Introduction to this compound

This compound is an organic molecule featuring an ethyl ester and a morpholino group attached to a benzoate core. Its structure suggests it is a weakly basic compound, a critical characteristic that governs its physicochemical behavior.

-

Chemical Structure:

-

Core: Benzoic acid, ethyl ester

-

Key Functional Groups: Tertiary amine (within the morpholine ring), Ester.

-

-

Predicted Physicochemical Properties:

-

pKa: The tertiary amine is the primary basic center. The pKa is predicted to be in the range of 4.5 - 5.5, making it a weak base that will be protonated and more soluble in acidic environments.

-

LogP: The presence of both lipophilic (benzoate ring, ethyl group) and hydrophilic (morpholine oxygen, amine) features suggests a moderate lipophilicity.

-

The successful development of any active pharmaceutical ingredient (API) into a safe, effective, and stable drug product is critically dependent on a thorough understanding of its solubility and stability. These properties directly influence bioavailability, manufacturability, and shelf-life. This guide provides the foundational experimental workflows to de-risk the development of this compound.

Solubility Profiling: The Gateway to Bioavailability

Solubility is the cornerstone of oral drug absorption. For a weakly basic compound like this compound, pH-dependent solubility is a primary concern, as it dictates how the compound will behave throughout the variable pH environments of the gastrointestinal tract.

Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of a weak base increases as the pH of the environment drops below its pKa. This relationship is described by the Henderson-Hasselbalch equation, adapted for solubility (S):

S_total = S_0 * (1 + 10^(pKa - pH))

Where:

-

S_total is the total solubility at a given pH.

-

S_0 is the intrinsic solubility of the un-ionized form.

-

pKa is the dissociation constant of the conjugate acid.

This equation explains why we must test solubility in a range of pH media. It allows us to predict and understand the compound's solubility behavior in the stomach (pH ~1-2) versus the intestine (pH ~5.5-7.5).

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media and organic co-solvents.

Materials and Reagents:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

0.1 N Hydrochloric Acid (HCl), pH ~1.2

-

Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

-

HPLC-grade Acetonitrile (ACN) and water

-

Calibrated orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to several vials for each solvent system. The excess solid is crucial to ensure saturation.

-

Equilibration: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 3.0 buffer) to each vial.

-

Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48 hours. This duration is chosen to ensure true equilibrium is reached. A preliminary time-to-equilibrium study can refine this.

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation is recommended for complete separation.

-

Sampling and Dilution: Carefully withdraw a small aliquot of the supernatant. Immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles. Perform a precise dilution with the mobile phase to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A simple isocratic method on a C18 column is often a good starting point.

Data Interpretation and Presentation

The results should be tabulated to provide a clear overview of the compound's solubility profile.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent System | pH | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | > 2000 | Very Soluble |

| Citrate Buffer | 3.0 | 850 | Soluble |

| Phosphate Buffer | 7.4 | 15 | Sparingly Soluble |

| Water | ~7.0 | 12 | Sparingly Soluble |

| 20% PG in Water | 7.0 | 45 | Slightly Soluble |

| 40% PEG 400 in Water | 7.0 | 98 | Slightly Soluble |

Scientist's Insight: The hypothetical data in Table 1 strongly supports our initial assessment. The high solubility at pH 1.2 is due to the protonation of the morpholine nitrogen, forming a highly water-soluble salt. The dramatic drop in solubility at pH 7.4 is a classic "red flag" for potential bioavailability issues, as the compound may precipitate upon transitioning from the stomach to the intestine. The improved solubility with co-solvents like PG and PEG 400 suggests that formulation strategies involving these excipients could be viable for liquid dosage forms.

Intrinsic Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the ICH (International Council for Harmonisation). Its purpose is twofold: to identify potential degradation pathways and to develop a stability-indicating analytical method capable of separating the intact API from its degradation products.

The Principle of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that provides unambiguous quantification of the API in the presence of its potential degradants, impurities, and excipients. The development of such a method is a core outcome of stress testing. Peak purity analysis (e.g., using a photodiode array detector) is essential to validate the method.

Forced Degradation Experimental Protocols

The goal is to achieve 5-20% degradation of the API. This level is sufficient to detect and identify degradants without completely destroying the sample.

Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

3.2.1 Hydrolytic Degradation

-

Rationale: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acidic Condition:

-

Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.

-

Incubate at 60°C for 24 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24h).

-

Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Basic Condition:

-

Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.

-

Incubate at room temperature (25°C). Basic hydrolysis is typically much faster.

-

Withdraw samples at short time points (e.g., 5, 15, 30, 60 min).

-

Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Condition:

-

Mix 1 mL of stock solution with 9 mL of purified water.

-